4,5-Dimethoxyimidazolidine-2-one

Description

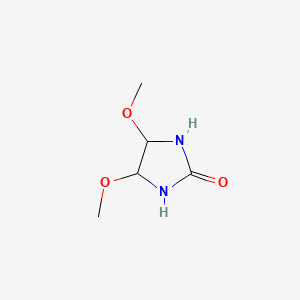

Structure

2D Structure

3D Structure

Properties

CAS No. |

3891-44-9 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

4,5-dimethoxyimidazolidin-2-one |

InChI |

InChI=1S/C5H10N2O3/c1-9-3-4(10-2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8) |

InChI Key |

OSABMSLCGCTLLC-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(NC(=O)N1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethoxyimidazolidine 2 One and Its Analogues

Direct Synthesis Approaches

Direct synthetic methods aim to construct the 4,5-dimethoxyimidazolidine-2-one ring in a single or a few straightforward steps from acyclic precursors. These approaches are often favored for their efficiency and atom economy.

Cyclocondensation Reactions Involving Glyoxal (B1671930) Derivatives and Urea (B33335) Analogues

The most common and direct route to the imidazolidin-2-one core involves the cyclocondensation reaction between a glyoxal derivative and urea or its N-substituted analogs. datapdf.comnih.gov This reaction is typically catalyzed by acid and proceeds through the formation of a dihydroxylated intermediate.

The reaction of glyoxal with urea, for instance, readily forms 4,5-dihydroxyimidazolidine-2-one. nih.gov Similarly, the reaction of 1,3-dimethylurea (B165225) with glyoxal yields 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone. A study of this latter reaction using liquid chromatography showed that a conversion of 70-80% can be achieved in 3.5 hours at 59°C, with the reaction being slightly more favorable at a pH of 8. datapdf.com The formation of both cis and trans isomers of the dihydroxy product is observed. datapdf.com

A significant advancement towards the direct synthesis of 4,5-dialkoxyimidazolidinones is the four-component reaction of aminodiazines, glyoxal, formaldehyde, and an alcohol. For example, the reaction of 2-aminopyrimidine, glyoxal, formaldehyde, and methanol (B129727) under reflux conditions leads to the formation of trans-4,5-dimethoxy-1,3-bis(2-pyrimidinyl)imidazolidine. ontosight.ai This suggests that the use of methanol as a solvent can lead directly to the dimethoxy-substituted product, likely through the in-situ formation and subsequent trapping of a dialkoxy glyoxal equivalent or the acid-catalyzed etherification of the initially formed dihydroxy intermediate.

Oxidative Cyclization Pathways

Oxidative cyclization represents a less common but potentially powerful method for the synthesis of heterocyclic compounds. This approach involves the formation of the ring system through an oxidative process, often creating new carbon-heteroatom bonds. While specific examples leading directly to this compound are not prevalent in the literature, the general principles of oxidative cyclization are well-established for other heterocyclic systems. ru.nl Such pathways could theoretically involve the oxidation of a suitably substituted acyclic urea derivative, where the oxidation step triggers the cyclization to form the imidazolidinone ring. For instance, an N,N'-dialkoxyurea derivative could potentially undergo oxidative C-N bond formation upon reaction with a suitable two-carbon electrophile.

Mechanistic Investigations of Primary Ring-Forming Reactions

The mechanism of the acid-catalyzed cyclocondensation of glyoxal and urea to form the imidazolidin-2-one ring has been the subject of investigation. The initial step is believed to be the nucleophilic attack of a nitrogen atom of urea on one of the carbonyl groups of glyoxal. This is followed by a second intramolecular nucleophilic attack from the other nitrogen atom of the urea molecule onto the remaining carbonyl group, leading to the formation of the five-membered ring. The reaction proceeds through a 4,5-dihydroxyimidazolidin-2-one (B1345477) intermediate. nih.govontosight.ai

In the presence of an alcohol like methanol and an acid catalyst, it is proposed that the initially formed dihydroxy intermediate can undergo acid-catalyzed dehydration to form a carbocation or an iminium ion, which is then trapped by the alcohol solvent to form the more stable dimethoxy product. ontosight.ai Quantum chemistry calculations on related systems have shown that the formation of a 5-methoxyimidazolidine-2-one intermediate is a key step in the acid-promoted cyclization of N-(2,2-dialkoxyethyl) ureas. ontosight.ai

Synthesis from Precursors and Related Compounds

Conversion of 4,5-Dihydroxyimidazolidine-2-one to this compound

The most logical precursor for the synthesis of this compound is its dihydroxy analog, 4,5-dihydroxyimidazolidine-2-one. The conversion of the two hydroxyl groups to methoxy (B1213986) groups can be achieved through a Williamson ether synthesis. nih.govaidic.it This classic organic reaction involves the deprotonation of the hydroxyl groups with a suitable base to form alkoxides, which then act as nucleophiles to attack an alkylating agent, such as methyl iodide. nih.govprepchem.com

Commonly used bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone. prepchem.comwikipedia.org The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure complete methylation and minimize potential side reactions.

Table 1: Hypothetical Reaction Conditions for Williamson Ether Synthesis of this compound

| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) |

| 1 | 4,5-Dihydroxyimidazolidine-2-one | Methyl iodide | Sodium hydride | DMF | Room Temp. |

| 2 | 4,5-Dihydroxyimidazolidine-2-one | Methyl iodide | Potassium carbonate | Acetone | Reflux |

| 3 | 4,5-Dihydroxyimidazolidine-2-one | Dimethyl sulfate | Sodium hydroxide | Water/DCM | Room Temp. |

This table presents hypothetical conditions based on general principles of Williamson ether synthesis and would require experimental validation.

Derivatization of Imidazolidine-2-one Scaffolds leading to 4,5-Dimethoxy Substitution

While less direct, it is conceivable to introduce the 4,5-dimethoxy functionality onto an existing imidazolidine-2-one that is unsubstituted at these positions. This would likely involve an oxidation of the C4-C5 bond to introduce hydroxyl groups, followed by methylation as described above. However, this approach is synthetically more challenging due to the need for selective oxidation of the saturated carbon-carbon bond within the ring.

A more plausible derivatization approach starts from a more functionalized imidazolidine-2-one. For example, a 4,5-dihaloimidazolidine-2-one could potentially undergo nucleophilic substitution with sodium methoxide (B1231860) to yield the desired 4,5-dimethoxy product. The success of this approach would depend on the reactivity of the dihalo-substituted imidazolidinone and the potential for competing elimination reactions.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of techniques to improve the synthesis of imidazolidine-2-one derivatives, focusing on reduced reaction times, increased yields, and environmentally benign procedures.

Microwave-Assisted Synthesis Protocols for Imidazolidine-2-one Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazolidine-2-one derivatives. nih.govrsc.orgtandfonline.comrsc.org This technique utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, from hours to minutes, and improved yields compared to conventional heating methods. tandfonline.com

For instance, the synthesis of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine hydroiodide, a related heterocyclic structure, was successfully achieved with a significant reduction in reaction time from 12 hours under conventional reflux to 52 minutes using microwave irradiation. tandfonline.com Similarly, microwave-assisted approaches have been employed for the high-yield synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalization. rsc.orgrsc.org These protocols often utilize accessible and inexpensive reagents, highlighting the potential of microwave assistance in creating modular fluorophores and other functional molecules. rsc.orgrsc.org The benefits of this approach also extend to solvent-free and catalyst-free conditions, further enhancing its green chemistry profile. thieme-connect.de

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours tandfonline.com |

| Yields | Moderate to Good | Often Higher nih.govtandfonline.com |

| Energy Efficiency | Lower | Higher |

| Side Reactions | More prevalent | Often reduced |

One-Pot Synthesis Strategies for Imidazolidine-2-one Core Structures

A notable example involves the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides. nih.gov This method constructs the imidazolidine-2-one ring by forming a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov The N-allylurea precursors are themselves readily prepared in one step from allylic amines and isocyanates. nih.gov Another effective one-pot approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which proceeds under ambient conditions. acs.org This protocol has been demonstrated to be applicable for the synthesis of imidazol-2-one derivatives directly from propargylic amines and isocyanates. acs.org Furthermore, one-pot methods for synthesizing 1,3,4-trisubstituted imidazolin-2-ones from α-aminoacetophenone hydrochlorides and aryl isocyanates have also been reported. researchgate.net

Regioselectivity and Stereocontrol in this compound Synthesis

Achieving control over regioselectivity and stereochemistry is paramount in the synthesis of substituted imidazolidin-2-ones, as the biological activity and physical properties of these molecules are highly dependent on their three-dimensional structure.

Factors Influencing Regioselectivity

Regioselectivity in the synthesis of imidazolidin-2-ones determines the position of substituents on the heterocyclic ring. Several factors can influence this outcome. In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, the amount of acid catalyst was found to be a crucial factor. nih.gov Decreasing the amount of trifluoroacetic acid (TFA) led to improved regioselectivity, favoring the formation of 4-substituted imidazolidin-2-ones over their 5-substituted counterparts. nih.gov Quantum chemistry calculations have been used to rationalize the observed regioselectivity, suggesting that the formation of the 4-substituted product proceeds through a lower energy transition state. nih.gov

The nature of the starting materials and the reaction conditions also play a significant role. For example, in the synthesis of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine, the choice of solvent and heating method influenced the reaction's success and yield. tandfonline.com

Diastereoselective and Enantioselective Synthesis Considerations

The synthesis of chiral imidazolidin-2-ones with specific diastereomeric and enantiomeric purity is a significant challenge and a key area of research. Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the palladium-catalyzed synthesis of 4,5-disubstituted imidazolidin-2-ones from N-allylureas, good diastereoselectivities have been achieved, particularly with substrates bearing allylic substituents. nih.gov

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral auxiliaries, catalysts, or starting materials. mdpi.com For instance, carbohydrates, with their inherent chirality, are used as chiral scaffolds to guide the stereochemical outcome of reactions, leading to enantiomerically pure heterocycles. mdpi.com The development of catalytic asymmetric versions of reactions, such as the palladium-catalyzed carboamination, is an ongoing area of study to produce enantiomerically enriched imidazolidin-2-ones. nih.gov

Control of cis and trans Isomer Formation

The relative orientation of substituents on the imidazolidine-2-one ring, described as cis (on the same side) or trans (on opposite sides), is a critical aspect of stereocontrol. The formation of cis and trans isomers can be influenced by the reaction mechanism and the nature of the substrates and catalysts.

In palladium-catalyzed carboamination reactions, excellent selectivity for the syn-addition across the double bond of cyclic or E-1,2-disubstituted alkenes has been observed, which dictates the relative stereochemistry of the resulting 4,5-disubstituted imidazolidin-2-ones. nih.gov The use of specific ligands, such as Xantphos, in conjunction with a palladium catalyst, is crucial for achieving high diastereoselectivity. organic-chemistry.org The reaction of N-allylureas derived from cyclic alkenes generally leads to the formation of cis-fused bicyclic imidazolidin-2-ones. The stereochemical outcome is often rationalized by mechanistic proposals involving intermediates where the stereochemistry is set during the cyclization step.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazolidine-2-one |

| N-allylurea |

| Aryl bromide |

| Alkenyl bromide |

| Allylic amine |

| Isocyanate |

| Propargylic urea |

| Imidazol-2-one |

| Propargylic amine |

| Phenyl isocyanate |

| α-Aminoacetophenone hydrochloride |

| N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine hydroiodide |

| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one |

| (2,2-diethoxyethyl)urea |

| Trifluoroacetic acid |

| Xantphos |

| 4,5-dihydroxy-1-methylimidazolidine-2-thione |

| 1-alkyl-4-methylsemithioglycoluril |

| 1-alkyl-6-methylsemithioglycoluril |

| 1,1'-(1-methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-isopropylurea) |

| 1-methyl-1H-imidazole-2(3H)-thione |

| 1-methylthiourea |

| Glyoxal |

| 4,5-dihydroxyimidazolidine-2-thione (B3052150) |

| 4,5-dimethoxy-1,2-benzenediol |

| 2,5-dimethoxy-1,4-benzenediol |

| 1,2,4,5-tetramethoxybenzene |

| N-tert-butanesulfinyl aldimine |

| 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione |

| 3-phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4,5-dimethoxyimidazolidine-2-one, offering precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the position of hydrogen atoms and assigning the isomeric configuration (cis or trans) of this compound. The chemical shifts (δ) of the methine (CH) and methoxy (B1213986) (OCH₃) protons are particularly diagnostic.

For the related compound, 4,5-dimethoxyimidazolidine-2-thione, the cis and trans isomers exhibit distinct ¹H NMR signals. In one study, the methine protons of the trans isomer were observed as a doublet at 5.02 ppm, while the corresponding protons of the cis isomer appeared as a doublet at 5.20 ppm mdpi.com. This difference in chemical shift arises from the different spatial orientations of the methoxy groups in the two isomers. The prevalence of the trans isomer is often confirmed by the integration of these signals mdpi.com.

Table 1: Representative ¹H NMR Data for Substituted Imidazolidine-2-thiones

| Compound | Isomer | Proton | Chemical Shift (δ, ppm) |

| 4,5-Dimethoxyimidazolidine-2-thione | trans | CH | 5.02 (d) |

| 4,5-Dimethoxyimidazolidine-2-thione | cis | CH | 5.20 (d) |

| 4,5-Dihydroxyimidazolidine-2-thione (B3052150) | trans | CH | 4.71 (d) |

| 4,5-Dihydroxyimidazolidine-2-thione | cis | CH | 5.04 (d) |

Note: Data is illustrative and based on related structures. 'd' denotes a doublet splitting pattern.

The coupling constants (J values) between adjacent protons also provide valuable information about the dihedral angles and, consequently, the conformation of the five-membered ring.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of this compound. Each non-equivalent carbon atom in the molecule gives a distinct signal, confirming the structural integrity of the compound. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, making it a powerful tool for studying substituent effects bhu.ac.in.

The carbonyl carbon (C=O) of the urea (B33335) moiety typically resonates in the downfield region of the spectrum, generally between 150 and 180 ppm. The methine carbons (C4 and C5) and the methoxy carbons will appear at higher fields. For the analogous 4,5-dihydroxyimidazolidine-2-thione, the methine carbon signals for the cis and trans isomers are observed at 79.95 ppm and 87.22 ppm, respectively mdpi.com. The introduction of N-alkyl substituents can cause upfield shifts of the ring carbons due to inductive effects mdpi.com.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Related Structures

| Functional Group | Typical Chemical Shift Range (δ, ppm) |

| C=O (Urea) | 150 - 180 |

| C-O (Methine) | 70 - 90 |

| O-CH₃ (Methoxy) | 50 - 65 |

Note: These are general ranges and can vary based on the specific molecular structure and solvent.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra and determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. slideshare.netwikipedia.org In this compound, COSY spectra would show cross-peaks between the N-H protons and the adjacent C-H protons at positions 4 and 5, as well as between the C-H protons and the protons of the methoxy groups if there is through-bond coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is particularly useful for determining the stereochemistry (cis or trans) of the methoxy groups. For the cis isomer, a NOESY cross-peak would be expected between the protons of the two methoxy groups, as they are on the same side of the ring and thus in close proximity. In the trans isomer, such a cross-peak would be absent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached princeton.edu. HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds princeton.edu. This experiment helps to piece together the molecular structure by identifying longer-range connectivities. For example, HMBC can show correlations between the methoxy protons and the C4/C5 carbons, and between the methine protons and the carbonyl carbon.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most characteristic absorption band for this compound is the strong C=O (carbonyl) stretching vibration of the cyclic urea moiety. This band typically appears in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by ring strain and hydrogen bonding. For comparison, the C=O stretching frequency in simple cyclic ureas has been a subject of study, with assignments varying based on ring size and substitution tandfonline.comtandfonline.com.

Other important vibrational bands include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H bonds of the urea. The broadness is often a result of hydrogen bonding.

C-N stretching: These vibrations typically appear in the 1200-1400 cm⁻¹ region.

C-O stretching: The C-O bonds of the methoxy groups will exhibit stretching vibrations, usually in the 1000-1200 cm⁻¹ range.

C-H stretching: Absorptions from the C-H bonds of the methine and methoxy groups are expected around 2850-3000 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O | Stretch | 1700 - 1750 |

| N-H | Stretch | 3200 - 3400 |

| C-N | Stretch | 1200 - 1400 |

| C-O | Stretch | 1000 - 1200 |

| C-H | Stretch | 2850 - 3000 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern.

In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. For a related compound, 4,5-dihydroxyimidazolidine-2-thione, the [M+H]⁺ ion was found at m/z 135.0223, which is consistent with its calculated molecular formula researchgate.net.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for cyclic ureas and related compounds involve the cleavage of bonds adjacent to the heteroatoms. For this compound, expected fragmentation patterns could include:

Loss of a methoxy group (-OCH₃) to give an [M-31]⁺ ion.

Loss of a methoxy radical (·OCH₃) followed by further fragmentation.

Cleavage of the imidazolidine (B613845) ring, leading to various smaller charged fragments. The stability of the resulting fragment ions will dictate the major peaks observed in the mass spectrum chemguide.co.uklibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional architecture of this compound and its related compounds has been primarily investigated through X-ray crystallography, offering a precise view of atomic arrangement, bond lengths, and angles.

Crystal Structure Determination and Molecular Conformation

While a specific crystal structure for this compound is not extensively detailed in the available literature, comprehensive X-ray diffraction studies on its close derivatives provide critical structural insights. Analysis of compounds such as meso-4,5-diphenylimidazolidin-2-one (a cis isomer) and trans-4,5-dihydroxyimidazolidine-2-thione reveals key conformational features of the core imidazolidine ring. nih.govresearchgate.net

In the crystalline state, the five-membered imidazolidine ring typically adopts a non-planar conformation to minimize steric strain. A frequently observed conformation is the "envelope" form, where one atom of the ring is displaced from the plane formed by the other four atoms. researchgate.netnih.gov For instance, in the structure of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, the C3 atom is displaced by -0.369 (3) Å from the plane of the other four ring atoms, confirming this puckered arrangement. nih.gov This deviation from planarity is a characteristic feature of the imidazolidine-2-one scaffold.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3539 (4) |

| b (Å) | 8.6159 (4) |

| c (Å) | 11.3211 (7) |

| α (°) | 86.147 (3) |

| β (°) | 76.094 (3) |

| γ (°) | 82.718 (3) |

| Volume (ų) | 596.32 (6) |

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

The arrangement of molecules in the solid state is governed by intermolecular forces, with hydrogen bonding playing a pivotal role in the supramolecular assembly of imidazolidin-2-one derivatives. The presence of amine (N-H) and carbonyl (C=O) groups, or hydroxyl (O-H) and thione (C=S) groups in derivatives, facilitates the formation of robust hydrogen-bonding networks.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···S1 | 0.91 | 2.41 | 3.261 (2) | 156 |

| O2—H2···O1 | 0.82 | 2.13 | 2.930 (3) | 167 |

Isomeric Characterization and Separation

The presence of substituents at the 4- and 5-positions of the imidazolidine ring gives rise to cis-trans isomerism, a critical aspect of the compound's chemistry.

Identification and Quantification of cis and trans Isomers

The this compound compound can exist as two distinct geometric isomers: cis, where the two methoxy groups are on the same side of the ring, and trans, where they are on opposite sides. The existence of these isomers, particularly for the closely related 4,5-dimethoxyimidazolidine-2-thione, has been confirmed using High-Resolution High-Performance Liquid Chromatography-Mass Spectrometry (HR-HPLC–MS). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and quantification of these isomers. mdpi.com The chemical shifts of the carbon atoms in the methine groups (C4 and C5) are particularly sensitive to the stereochemistry. For N-alkyl derivatives of the dihydroxy analogue, the signals for the cis isomer are consistently found at a higher field (up-field shift) compared to the trans isomer. mdpi.com This difference allows for unambiguous assignment and determination of the isomeric ratio in a mixture. For example, in a synthesized batch of 4,5-dimethoxyimidazolidine-2-thione, the ratio of cis to trans isomers was determined to be 1:18, highlighting a significant thermodynamic or kinetic preference for the trans configuration. mdpi.com

| Isomer | Chemical Shift δ (ppm) for C=S | Chemical Shift δ (ppm) for CH |

|---|---|---|

| cis | 181.35 | 79.95 |

| trans | 182.11 | 87.22 |

Chromatographic Methods for Isomer Separation (e.g., HPLC)

The separation of the cis and trans isomers of this compound and its thione analogue poses a challenge for traditional chromatographic techniques like normal-phase and reversed-phase HPLC, which are often unsuccessful. researchgate.netresearchgate.net However, a robust method utilizing aqueous normal-phase high-performance liquid chromatography, specifically Hydrophilic Interaction Liquid Chromatography (HILIC), has been successfully developed. researchgate.netresearcher.life

This method effectively separates the isomers based on their differential partitioning between the polar stationary phase and the less polar mobile phase. The established protocol employs a specialized column with a silica (B1680970) surface covered with cross-linked diol, which enhances selectivity.

| Parameter | Condition |

|---|---|

| Technique | Aqueous Normal-Phase HPLC (HILIC) |

| Column | Luna HILIC 200 Å |

| Mobile Phase | Acetonitrile (B52724)/Water (95:5 v/v) |

| Detection | UV at 245 nm |

Reactivity and Reaction Mechanisms of 4,5 Dimethoxyimidazolidine 2 One

Reactions at the Imidazolidinone Ring System

The imidazolidinone ring is characterized by the presence of two nitrogen atoms, a carbonyl group, and two methine carbons, each offering potential sites for chemical transformations.

The nitrogen atoms of the imidazolidin-2-one ring possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity is modulated by their involvement in the urea (B33335) functionality, which can delocalize the lone pairs and reduce their nucleophilicity.

Nucleophilic Reactions: The nitrogen atoms can participate in nucleophilic substitution reactions, such as N-alkylation and N-acylation. While direct studies on 4,5-dimethoxyimidazolidine-2-one are limited, research on related imidazolidine (B613845) derivatives provides insight into this reactivity. For instance, N-alkylation of 4,5-bis(4-hydroxyphenyl)-2-imidazolines has been successfully performed using alkyl halides in the presence of a base. mdpi.com This suggests that the nitrogen atoms in this compound could similarly react with electrophiles like alkyl halides or acyl chlorides. The reaction would likely proceed via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon, leading to the formation of a C-N bond. The regioselectivity of such reactions, particularly in unsymmetrically substituted imidazolidinones, can be influenced by steric and electronic factors. rsc.org

Electrophilic Reactions: The nitrogen atoms in the imidazolidinone ring are generally not considered electrophilic. However, under specific conditions, derivatization of the nitrogen atoms, for example, through the formation of N-halo or N-nitroso derivatives, could potentially render them susceptible to attack by strong nucleophiles.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Imidazolidine-2-thione | Acyl Chlorides | Mono- and Di-acylated thioureas | researchgate.netnih.gov |

| 4,5-Bis(2-chloro-4-methoxyphenyl)-2-imidazoline | Alkyl Iodide | N-Alkyl and N,N'-Dialkyl imidazolines | mdpi.com |

| Imidazo[4,5-b]pyridine-4-oxide | Benzyl Bromide/Iodide | N-Benzylated imidazopyridines | rsc.org |

Carbonyl Group: The carbonyl carbon of the imidazolidin-2-one ring is electrophilic and can be attacked by nucleophiles. However, its reactivity is somewhat diminished due to resonance with the adjacent nitrogen atoms. Reactions such as reduction with strong reducing agents (e.g., lithium aluminum hydride) could potentially lead to the corresponding diamine. The carbonyl oxygen can also act as a Lewis base, coordinating to Lewis acids and potentially activating the ring towards other transformations.

Methine Positions: The C4 and C5 positions, bearing the methoxy (B1213986) groups, are methine carbons. The hydrogens at these positions are generally not acidic. However, the presence of the adjacent nitrogen and oxygen atoms could influence their reactivity. In related systems, such as 4-iminoimidazolidin-2-ones, the C5-hydrogen can be involved in tautomerization to an enamine form, which can influence its reactivity, for instance towards autoxidation. epfl.ch While this compound does not have an imino group, the potential for related electronic effects under specific reaction conditions cannot be entirely ruled out.

Transformation of Methoxy Groups

The methoxy groups at the C4 and C5 positions are key features of this compound. Their transformation represents a potential avenue for structural modification.

Cleavage of Methoxy Groups: The ether linkages of the methoxy groups can be cleaved under acidic or Lewis acidic conditions. For example, treatment with strong acids like HBr or HI, or with Lewis acids such as BBr₃, is a common method for cleaving methyl ethers to the corresponding alcohols. organic-chemistry.org In the case of this compound, this would lead to the formation of 4,5-dihydroxyimidazolidine-2-one. The reaction proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group. The selective cleavage of one methoxy group over the other would depend on the reaction conditions and the stereochemistry of the molecule. In a study on 2,6-dimethoxyphenol, selective cleavage of one methoxy group was achieved using AlCl₃ at elevated temperatures. nih.gov

Substitution of Methoxy Groups: Direct nucleophilic substitution of the methoxy groups is generally difficult as methoxide (B1231860) is a poor leaving group. Activation of the methoxy group, for instance, through protonation or conversion to a better leaving group, would be necessary for such a transformation to occur.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its multiple functional groups, offers the potential for intramolecular reactions.

Intramolecular Cyclization: While there are no specific reports of intramolecular cyclization of this compound, related imidazolidinone derivatives can undergo such reactions. For example, appropriately substituted N-allyl ureas can undergo intramolecular hydroamination to form imidazolidin-2-ones. researchgate.net If the nitrogen atoms of this compound were to be functionalized with side chains containing suitable electrophiles, intramolecular cyclization could lead to the formation of bicyclic or more complex heterocyclic systems.

Rearrangement Processes: Rearrangement reactions are known to occur in related imidazolidinone systems. For instance, trifluoromethylated imidazolidin-2-ones have been shown to rearrange to hydantoins under certain conditions. rsc.orgnih.gov Another example is the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] rsc.orgacs.orgnih.govtriazines, which involves a cascade of hydrolysis and skeletal rearrangement. nih.gov These examples suggest that under specific thermal or catalytic conditions, this compound or its derivatives could potentially undergo skeletal rearrangements.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. nih.gov Although the direct participation of this compound in MCRs has not been explicitly documented, its structural motifs suggest potential applications.

Many MCRs, such as the Biginelli reaction , utilize urea or thiourea (B124793) as a key component. rsc.orgrsc.orgmdpi.com The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. rsc.orgnih.gov It is conceivable that this compound, being a cyclic urea, could potentially act as the urea component in a Biginelli-type reaction, leading to fused heterocyclic systems.

The Ugi and Passerini reactions are other prominent MCRs that involve the formation of α-aminoacyl amides. organic-chemistry.orgresearchgate.netresearchgate.netrsc.orgmdpi.com While these reactions typically involve a carboxylic acid, an amine, a carbonyl compound, and an isocyanide (Ugi) or a carboxylic acid, a carbonyl compound, and an isocyanide (Passerini), modifications of these reactions exist. The imidazolidinone ring system could potentially be incorporated into more complex structures through MCRs, either as a starting material or as a product of a reaction involving its acyclic precursors.

| Reaction Name | Typical Components | Product | Reference |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | rsc.orgrsc.orgmdpi.comnih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | researchgate.netresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | organic-chemistry.orgrsc.orgmdpi.com |

Mechanistic Elucidation of Key Transformations

The mechanisms of reactions involving the imidazolidin-2-one core are often complex and have been the subject of detailed studies.

Mechanism of Hydrolysis: The hydrolysis of related 4-imino-imidazolidin-2-ones has been investigated to understand the cyclization of hydantoic acid amides. researchgate.netresearchgate.netrsc.org The hydrolysis proceeds through a tetrahedral intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate, depending on the reaction conditions and substituents. researchgate.netrsc.org The acid-catalyzed hydrolysis was found to be zero-order with respect to the proton concentration, indicating that the reaction proceeds through a protonated imine. researchgate.netresearchgate.netrsc.org A similar mechanistic pathway could be envisioned for the hydrolysis of the methoxy groups in this compound under acidic conditions.

Mechanism of N-Acylation: The acylation of the nitrogen atoms in the related imidazolidine-2-thione has been studied, and the formation of mono- or di-acylated products depends on the nature of the acylating agent and the reaction conditions. nih.gov Computational studies have been used to rationalize the reactivity patterns observed. beilstein-journals.org A similar approach could be applied to understand the acylation of this compound.

Theoretical Studies: Density Functional Theory (DFT) calculations have been employed to study the mechanisms of reactions involving ureas and related compounds. For example, DFT has been used to investigate the ring-opening alternating copolymerization of epoxides and anhydrides catalyzed by a urea-based system. nih.gov Such computational methods could provide valuable insights into the transition states and reaction pathways for the transformations of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5-Dimethoxyimidazolidine-2-one, these calculations offer a detailed picture of its electronic makeup, conformational possibilities, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for computational chemistry and physics. mpg.dewikipedia.org DFT calculations allow for the prediction of molecular properties by focusing on the electron density, which is a function of only three spatial coordinates, offering a computationally feasible approach even for large systems. mpg.de

While specific DFT studies on this compound are not extensively documented in publicly available literature, comprehensive analyses have been performed on its close analogs, such as 4,5-dihydroxyimidazolidine-2-one and its thione derivatives. researchgate.netresearchgate.net These studies provide valuable insights into the electronic structure and energetics that can be extrapolated to the dimethoxy variant.

DFT calculations typically employ functionals like B3LYP to optimize the molecular geometry and determine energetic properties. nih.gov For related heterocyclic compounds, these calculations have been used to determine heats of formation and analyze thermal stability. nih.gov The electronic structure analysis involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net

Table 1: Representative DFT-Calculated Energetic Properties for a Related Imidazolidine (B613845) Derivative

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.474 | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.812 | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | 4.662 | Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Electronegativity (χ) | 4.143 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Global Hardness (η) | 2.331 | Measures the resistance to change in electron distribution. researchgate.net |

Note: Data is illustrative and based on calculations for similar structures as reported in the literature. researchgate.net

The flexibility of the five-membered imidazolidine ring and the rotational freedom of the methoxy (B1213986) groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the energy landscape that governs their interconversion. nih.govnih.gov

Potential Energy Surface (PES) scans are performed using computational methods to explore the conformational space. nih.gov For a molecule like this compound, this would involve systematically rotating the dihedral angles associated with the C-O bonds of the methoxy groups and the bonds within the imidazolidine ring. The energy of the molecule is calculated at each step, resulting in an energy landscape that reveals low-energy minima (stable conformers) and the energy barriers between them. nih.gov Studies on related compounds have utilized such analyses to identify the most stable conformations, which is crucial for interpreting experimental data and understanding the molecule's behavior. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental spectra for structure validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used within DFT, is employed to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts are typically scaled and compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. For N-substituted and O-alkyl derivatives of related imidazolidine-2-thiones, quantum chemical calculations have been instrumental in systematizing the effects of substituents on the NMR signals of the ring atoms. researchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net Comparing the predicted spectrum with the experimental FT-IR spectrum helps in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Model Benzamide Compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3390 | 3437 | Stretching vibration of the N-H bond. researchgate.net |

| C=O Stretch | 1659 | 1655 | Stretching vibration of the carbonyl group. researchgate.net |

| C-N Stretch | 1303 | 1310 | Stretching vibration of the carbon-nitrogen bond. researchgate.net |

| C-S Stretch | 708 | 710 | Symmetrical stretching of a C-S bond in a related sulfonyl group. researchgate.net |

Note: This table is illustrative, showing the typical agreement between experimental and calculated data for a related organic molecule as specific data for this compound is not available. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions, conformational changes, and interactions with other molecules, such as solvents. mdpi.com

An MD simulation of this compound would typically start with an optimized structure and place it in a simulation box, often filled with a solvent like water, to mimic experimental conditions. utupub.fi The simulation would track the trajectory of each atom over a period ranging from nanoseconds to microseconds.

From these simulations, one could:

Observe the flexibility of the imidazolidine ring and the methoxy side chains.

Analyze the stability of different conformers and the transitions between them. nih.gov

Investigate the hydrogen bonding patterns between the molecule and surrounding water molecules.

Calculate thermodynamic properties based on the sampled ensembles.

While specific MD simulation studies on this compound are not found in the reviewed literature, this technique remains a powerful, albeit computationally intensive, tool for understanding its dynamic nature in a condensed phase. utupub.finih.gov

Cheminformatic Analysis of Structure-Reactivity Relationships

Cheminformatics employs computational methods to analyze relationships between chemical structure and physical or biological properties. For this compound, this could involve calculating various molecular descriptors to predict its reactivity.

These descriptors can be derived from the electronic structure calculations (DFT) and include:

Frontier Orbital Energies (HOMO/LUMO): As mentioned, the HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is crucial for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and softness can be calculated from the orbital energies to provide a quantitative measure of reactivity. researchgate.net

By correlating these descriptors with experimental observations for a series of related compounds, quantitative structure-reactivity relationship (QSRR) models could be developed.

Electron Density Distribution Analysis and Topological Descriptors

A detailed analysis of the electron density distribution, ρ(r), offers profound insights into the nature of chemical bonds and intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a primary method for this analysis.

In a study of the closely related 4,5-dihydroxyimidazolidine-2-thiones, high-resolution X-ray diffraction data was used to experimentally determine the electron density distribution, which was then compared with theoretical calculations. researchgate.net This analysis involves locating the bond critical points (BCPs) in the electron density. The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), characterize the nature of the chemical bond (e.g., covalent vs. closed-shell interactions like hydrogen bonds). researchgate.net

For this compound, such an analysis would precisely describe the covalent character of the bonds within the ring and the methoxy groups, as well as quantify the strength of any intramolecular hydrogen bonds that might exist.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Computational and theoretical studies are crucial for understanding the three-dimensional structure and conformational preferences of molecules like this compound. A key aspect of these studies is the investigation of intramolecular interactions, particularly hydrogen bonding, which can significantly influence the molecule's stability, conformation, and ultimately its chemical behavior.

While specific computational studies detailing the intramolecular interactions of this compound are not extensively available in the public domain, the potential for such interactions can be inferred from its molecular structure. The presence of etheric oxygen atoms in the methoxy groups and the nitrogen atoms within the imidazolidine ring provides potential sites for weak hydrogen bonding with nearby hydrogen atoms.

Research on analogous compounds, such as 4,5-dihydroxyimidazolidine-2-thiones, has highlighted the importance of both intramolecular and intermolecular hydrogen bonds in determining their solid-state structures. nih.govresearchgate.net For instance, in the crystalline state, related dihydroxy compounds exhibit a network of intermolecular hydrogen bonds. nih.gov Theoretical studies on various organic molecules have demonstrated the power of computational methods, such as Density Functional Theory (DFT), in analyzing and quantifying these weak interactions. mdpi.comnih.govresearchgate.net These studies often involve the calculation of geometric parameters (bond lengths and angles), interaction energies, and topological analysis of the electron density to characterize hydrogen bonds. mdpi.comnih.gov

Given the lack of specific published data for this compound, the following table represents a hypothetical illustration of the type of data that would be generated from a computational study on its intramolecular interactions.

Hypothetical Computational Data on Intramolecular Interactions in this compound

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| C-H···O | C(4)-H···O(methoxy) | 2.5 - 3.5 | 90 - 150 | -0.5 to -1.5 |

| C-H···O | C(5)-H···O(methoxy) | 2.5 - 3.5 | 90 - 150 | -0.5 to -1.5 |

| C-H···N | C(methoxy)-H···N(1) | 2.6 - 3.6 | 90 - 150 | -0.3 to -1.0 |

| C-H···N | C(methoxy)-H···N(3) | 2.6 - 3.6 | 90 - 150 | -0.3 to -1.0 |

Note: The data in this table is purely illustrative and intended to show the parameters typically investigated in computational studies of intramolecular interactions. Actual values would need to be determined through specific quantum chemical calculations.

Further experimental and theoretical investigations are required to fully elucidate the nature and extent of intramolecular interactions within this compound. Such studies would provide valuable insights into the conformational landscape of this molecule.

Applications in Organic Synthesis and Materials Science

4,5-Dimethoxyimidazolidine-2-one as a Building Block and Intermediate

The cyclic urea (B33335) core of this compound, adorned with strategically placed methoxy (B1213986) groups, renders it a versatile building block and synthetic intermediate. These functional groups offer multiple reaction sites for elaboration into more complex molecular architectures.

Vicinal diamines, organic compounds featuring two amino groups on adjacent carbon atoms, are crucial structural motifs in a vast array of biologically active molecules, ligands for transition-metal catalysis, and organocatalysts. nih.govnih.govrsc.orgresearchgate.netrsc.orgnih.gov The imidazolidin-2-one framework, including derivatives like this compound, serves as a masked form of a 1,2-diamine. The carbon-carbon bond between the methoxy-bearing carbons corresponds to the central bond of the diamine unit.

The synthesis of vicinal diamines from imidazolidin-2-one precursors generally involves the reductive cleavage of the N-C-N linkage. While direct reductive methods on this compound are not extensively documented in readily available literature, the principle is well-established for the broader class of imidazolidin-2-ones. nih.gov The presence of the methoxy groups offers potential for activation and stereocontrolled cleavage, paving the way for the synthesis of substituted and stereochemically defined vicinal diamines. The general synthetic utility is highlighted by various methods developed for unsymmetrical vicinal diamine synthesis, such as the directed hydroamination of allyl amine derivatives. nih.gov

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries play a pivotal role. rsc.org These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com Chiral oxazolidinones and their nitrogen-containing counterparts, imidazolidin-2-ones, have emerged as highly effective chiral auxiliaries in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. rsc.orgresearchgate.netsigmaaldrich.com

When prepared in an enantiomerically pure form, for instance from chiral amino acids or other components of the chiral pool, this compound can function as a chiral building block. The stereocenters at the 4- and 5-positions can effectively control the facial selectivity of reactions at adjacent centers. For example, N-acylated derivatives can form chiral enolates, which then react with electrophiles from the less sterically hindered face, leading to high diastereoselectivity. williams.edu The methoxy groups can influence the chelation of metal ions, further enhancing stereocontrol. After the desired transformation, the auxiliary can be cleaved and potentially recovered, leaving behind an enantiomerically enriched product.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Class | Common Applications | Key Features |

| Oxazolidinones | Asymmetric alkylations, aldol reactions, Diels-Alder reactions | Readily available, high diastereoselectivity, well-studied. |

| Imidazolidin-2-ones | Asymmetric alkylations, aldol reactions | Higher stability to ring-opening than oxazolidinones. |

| Camphorsultams | Asymmetric Diels-Alder reactions, alkylations | Rigid bicyclic structure provides excellent stereocontrol. |

| Pseudoephedrine Amides | Asymmetric alkylations | Readily available from natural sources, high diastereoselectivity. |

This table provides a general overview and is not exhaustive.

The reactivity of the urea and methoxy functionalities in this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems. A notable example is its utility in the preparation of semithioglycolurils. Research has demonstrated that 1-substituted semithioglycolurils can be synthesized through the cyclocondensation of 1-substituted ureas with 4,5-dimethoxyimidazolidine-2-thione, a sulfur analog of the title compound. thieme-connect.de

A more direct route involves a two-step, one-pot procedure starting from 1-substituted ureas and glyoxal (B1671930), which forms a 1-substituted 4,5-dihydroxyimidazolidine-2-one intermediate. This intermediate, which is a direct precursor to this compound via methylation, can then react with thiocyanic acid (HSCN) to yield the desired semithioglycolurils. thieme-connect.de This methodology highlights the role of the core imidazolidinone structure in constructing more complex, fused heterocyclic frameworks.

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. wikipedia.orgnih.gov The conformation of a peptide is crucial for its biological activity, and inducing specific secondary structures like β-turns and helices is a key goal in peptidomimetic design. cam.ac.uk

Imidazolidin-2-one scaffolds have been successfully integrated into peptide backbones to act as potent inducers of specific secondary structures. nih.gov For instance, peptidomimetics containing (S)- or (R)-imidazolidin-2-one-4-carboxylate, derived from α,β-diaminopropionic acid, have been shown to promote well-defined secondary structures. The (S)-imidazolidin-2-one isomer tends to induce a γ'-turn conformation, while the (R)-isomer can promote the formation of both a γ-turn and a less common 11-membered hydrogen-bonded structure known as an ε-turn. nih.gov The planar nature of the imidazolidin-2-one ring and the restricted geometry of the preceding peptide bond contribute to this conformational control. By extension, the this compound scaffold, when incorporated into a peptide chain, has the potential to similarly influence the peptide's secondary structure, offering a tool for the rational design of peptidomimetics with specific three-dimensional arrangements.

Derivatives as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the this compound structure and its derivatives can act as donor atoms, making them suitable ligands for the formation of coordination complexes with various metal ions.

Derivatives of imidazolidin-2-one have been shown to form stable complexes with transition metals, including copper(II). nih.govacs.org For example, N-(2-pyridyl)imidazolidin-2-ones and their thione analogs act as chelating ligands, coordinating with copper(II) chloride to form mono- and binuclear complexes. nih.gov In these complexes, the copper center is typically coordinated by the nitrogen atoms of the pyridine (B92270) and imidazolidinone rings, and in some cases, by the oxygen or sulfur atom of the urea or thiourea (B124793) moiety.

The coordination geometry around the copper(II) ion in such complexes can vary, with square-pyramidal and other geometries being observed. nih.gov The specific structure of the resulting complex is influenced by the nature of the substituents on the imidazolidinone ligand and the reaction conditions. While specific studies on the complexation of this compound itself are not widely reported, the established coordination chemistry of related imidazolidinone derivatives suggests its potential to form stable complexes with copper and other transition metals. nih.govacs.orgnih.govyoutube.com Such complexes could have applications in catalysis, materials science, and as precursors for more complex inorganic or organometallic structures.

Investigation of Coordination Modes and Stability Constants

There is currently a lack of available scientific data regarding the investigation of coordination modes and the determination of stability constants for complexes involving this compound. Stability constants are crucial indicators of the strength of interaction between a ligand and a metal ion, forming the basis of coordination chemistry. nih.gov The process to determine these constants involves complex equilibrium studies in solution. nih.gov However, specific studies detailing whether this compound acts as a ligand, its potential coordination sites (such as the oxygen or nitrogen atoms), and the stability of any subsequent metal complexes have not been found in the surveyed literature. General principles of coordination chemistry suggest that imidazolidinone derivatives can act as ligands, but specific experimental data for the title compound are absent.

Role in the Development of Novel Synthetic Reagents and Catalysts

The role of this compound in the development of new synthetic reagents or catalysts is not well-established in the reviewed scientific literature. While the broader class of imidazolidinones has been explored in various synthetic contexts, specific examples detailing the use of this compound as a precursor, a key reagent, or a catalyst in chemical transformations are not documented. Its structural relative, 4,5-dimethoxyimidazolidine-2-thione, has been mentioned as a starting material in the synthesis of semithioglycolurils, but analogous applications for the oxygen-containing counterpart are not detailed.

Potential in Polymer and Resin Modification

Information regarding the application of this compound in the field of polymer science, specifically for polymer and resin modification, is not available in the current body of scientific literature. Such applications would typically involve the compound being used as a monomer, a cross-linking agent, or an additive to alter the chemical or physical properties of a polymer matrix. Searches for its use in these contexts did not yield any relevant research findings.

Advanced Analytical and Methodological Developments in 4,5 Dimethoxyimidazolidine 2 One Research

Kinetic Studies of Formation and Transformation Reactions

Understanding the kinetics of the formation and transformation of 4,5-dimethoxyimidazolidine-2-one is fundamental to controlling its synthesis and subsequent reactions. Kinetic studies provide crucial data on reaction rates, orders, and the influence of various parameters, which are essential for optimizing reaction conditions. youtube.comyoutube.com

The formation of the parent compound, 4,5-dihydroxyimidazolidine-2-one, often serves as a precursor, and its reaction kinetics have been a subject of study. The acid-catalyzed cyclocondensation of glyoxal (B1671930) with ureas is a common route to this class of compounds. nih.gov Dynamic NMR spectroscopy has been employed to study the prototropic tautomerism in related dihydroxyimidazolidinone derivatives, providing insights into the energy barriers of these transformations. nih.gov

For instance, the reaction to form 4,5-dihydroxyimidazolidine-2-thione (B3052150), a closely related analog, has been monitored to determine reagent concentrations and calculate reaction kinetics. researchgate.net These studies often involve tracking the concentration of reactants and products over time using techniques like HPLC and NMR. researchgate.net The data obtained from such studies are critical for developing efficient and controlled synthetic processes.

Application of Advanced Mass Spectrometry Techniques (e.g., HR-LC-MS for Isomer Identification)

Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation and analysis of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is particularly powerful for differentiating between isomers and identifying unknown byproducts. strath.ac.uknih.govnih.gov

High-resolution liquid chromatography-mass spectrometry (HR-LC-MS) has been successfully used to identify and confirm the existence of previously undescribed cis/trans isomers of 4,5-dimethoxyimidazolidine-2-thione. researchgate.netresearchgate.net This technique provides highly accurate mass measurements, often to four decimal places, which allows for the determination of elemental compositions and the differentiation of molecules with very similar masses. strath.ac.uk The coupling of LC with MS (LC-MS/MS) further enhances analytical capabilities by enabling the separation of isomers before their detection and fragmentation, which provides structural information. nih.govnih.gov

The general workflow for HR-LC-MS analysis involves chromatographic separation on a suitable column, followed by ionization of the eluted compounds and their detection by a high-resolution mass analyzer, such as an Orbitrap. strath.ac.ukijper.org This approach has proven invaluable in confirming the structures of synthesized compounds and identifying impurities in reaction mixtures. researchgate.net

In Situ Spectroscopic Monitoring of Reactions (e.g., Raman Spectroscopy)

The ability to monitor reactions in real-time without the need for sample extraction provides significant advantages for understanding reaction mechanisms and optimizing processes. In situ spectroscopic techniques, such as Raman spectroscopy, have emerged as powerful tools for this purpose in the synthesis of related imidazolidine (B613845) derivatives.

A novel approach utilizing in situ Raman spectroscopy has been developed for the quantitative determination of reagent concentrations during the formation of 4,5-dihydroxyimidazolidine-2-thione. researchgate.net This method employs an immersion probe to collect Raman spectra directly from the reaction mixture. researchgate.net The intensity of specific Raman bands corresponding to the reactants and products can be correlated with their concentrations, allowing for real-time tracking of the reaction progress. researchgate.net This quantitative Raman spectroscopy method has been shown to be linear and precise for determining the concentrations of reactants like thiourea (B124793) and urea (B33335). researchgate.net

The data gathered from in situ monitoring can be used to build kinetic models and gain a deeper understanding of the reaction pathway, leading to improved control over the synthesis of this compound and its precursors.

Development of High-Throughput Screening Methods for Reaction Optimization

High-throughput screening (HTS) is a powerful strategy for rapidly evaluating a large number of experimental conditions to identify optimal reaction parameters. While specific HTS methods for this compound are not extensively detailed in the provided search results, the principles of HTS are widely applicable to chemical synthesis. nih.gov

HTS platforms can be used to screen various catalysts, solvents, temperatures, and reactant ratios to maximize the yield and purity of the desired product. nih.gov For example, in drug discovery, HTS is used to assess the effects of thousands of small molecule compounds on biological targets. nih.gov A similar approach could be adapted to screen for conditions that favor the formation of a specific isomer of this compound or to minimize the formation of byproducts.

The development of such methods would involve the use of automated liquid handling systems, miniaturized reaction vessels (e.g., 96-well plates), and rapid analytical techniques for product analysis, such as mass spectrometry or HPLC. nih.gov The data generated from these screens can then be used to build predictive models for reaction outcomes.

New Chromatographic Techniques for Separation and Purification (e.g., Aqueous Normal-Phase HPLC)

The separation and purification of this compound and its isomers present a significant analytical challenge. Due to the polar nature of these compounds, traditional reversed-phase liquid chromatography (RPLC) may not provide adequate retention and separation. chromatographyonline.com To address this, new chromatographic techniques have been developed.

An aqueous normal-phase (ANP) high-performance liquid chromatography (HPLC) method has been successfully developed for the separation of cis/trans isomers of both 4,5-dihydroxyimidazolidine-2-thione and 4,5-dimethoxyimidazolidine-2-thione. researchgate.netresearchgate.net This method utilizes a silica (B1680970) hydride-based stationary phase, such as a column with a cross-linked diol surface, and a mobile phase typically consisting of a high percentage of acetonitrile (B52724) with a small amount of water. researchgate.netchromatographyonline.com

The retention mechanism in ANP chromatography is different from traditional normal-phase and reversed-phase chromatography, offering unique selectivity for polar compounds. chromatographyonline.com This technique has proven to be superior to both reversed-phase and normal-phase modes for the separation of these specific isomers, which were previously difficult to resolve. researchgate.net The development of such specialized chromatographic methods is crucial for obtaining pure isomers for further study and for accurate quantitative analysis of isomeric mixtures. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is paramount in modern chemistry. For 4,5-Dimethoxyimidazolidine-2-one, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical routes.

Current approaches to imidazolidinone synthesis often involve the carbonylation of diamines or the cyclization of urea (B33335) derivatives. mdpi.comacs.org Future explorations could leverage cutting-edge strategies such as:

Acceptorless Dehydrogenative Coupling (ADC): This transition-metal-catalyzed approach uses readily available alcohols as starting materials, producing only water and hydrogen as byproducts, thus representing a highly green synthetic pathway. rsc.org

Biomass-Derived Precursors: Investigating the synthesis of this compound from renewable biomass-derived carbohydrates presents a compelling avenue for sustainable production. nso-journal.org

Photocatalysis and Electrochemistry: These methods offer mild reaction conditions and novel reactivity pathways, potentially enabling the construction of the imidazolidinone ring with high efficiency and selectivity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Acceptorless Dehydrogenative Coupling | Green byproducts (water, H2), atom economy | Development of efficient and selective catalysts |

| Biomass-Derived Carbohydrates | Use of renewable feedstocks, sustainability | Design of one-pot cascade reactions |

| Photocatalysis/Electrochemistry | Mild reaction conditions, unique reactivity | Identification of suitable photocatalysts and electrochemical setups |

Investigation of Unexplored Reactivity Patterns

The reactivity of the imidazolidinone scaffold is well-documented, with reactions such as N-alkylation, acylation, and participation in various condensation reactions being commonplace. ingentaconnect.com However, the specific influence of the 4,5-dimethoxy substitution pattern in this compound opens up new avenues for investigation.

Future research should aim to elucidate:

The Role of Methoxy (B1213986) Groups: The electron-donating nature of the methoxy groups is expected to significantly influence the electron density and reactivity of the imidazolidinone ring. nih.gov Studies on how this affects the nucleophilicity of the nitrogen and oxygen atoms are warranted.

Reactions at the C4 and C5 Positions: Exploring the chemistry at the stereogenic centers, potentially through activation or substitution of the methoxy groups, could lead to novel functionalized derivatives.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the ring under various conditions and exploring controlled ring-opening or rearrangement reactions could yield valuable synthetic intermediates.

Design and Synthesis of Advanced Derivatives with Tunable Stereochemistry

The presence of two stereocenters at the C4 and C5 positions is a defining feature of this compound, suggesting its potential application as a chiral auxiliary in asymmetric synthesis. journals.co.zathieme-connect.comwikipedia.org Chiral imidazolidinones have been successfully employed to induce stereoselectivity in a variety of chemical transformations. ingentaconnect.comresearchgate.net

Future research in this area will likely focus on:

Diastereoselective Synthesis: Developing synthetic routes that allow for the selective formation of either the cis or trans diastereomer of this compound is crucial for its application as a chiral auxiliary. acs.org

Synthesis of Enantiomerically Pure Forms: The separation of enantiomers or the development of asymmetric synthetic routes to obtain enantiopure this compound will be a critical step.

Auxiliary-Controlled Reactions: Once enantiopure forms are available, their efficacy as chiral auxiliaries in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions can be systematically investigated.

| Research Area | Objective | Potential Impact |

| Diastereoselective Synthesis | Control over the relative stereochemistry of the methoxy groups. | Access to diastereomerically pure compounds for further studies. |

| Asymmetric Synthesis | Production of enantiomerically pure this compound. | Unlocking its potential as a chiral auxiliary. |

| Application as Chiral Auxiliary | To induce stereoselectivity in chemical reactions. | Development of new methods for asymmetric synthesis. |

Integration into More Complex Molecular Architectures for Diverse Applications

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and biologically active compounds. wikipedia.orgmdpi.com The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules with potential applications in various fields.

Future research directions include:

Pharmaceuticals: Incorporating the this compound motif into larger molecules to explore potential therapeutic activities, such as anticancer, antiviral, or anti-inflammatory properties. researchgate.netaminer.cn

Materials Science: The rigid, polar structure of the imidazolidinone ring could be exploited in the design of new materials, such as polymers or liquid crystals, with tailored properties.

Agrochemicals: The biological activity of imidazolidinone derivatives also extends to the agrochemical field, suggesting potential applications as herbicides or pesticides. wikipedia.org

Refined Computational Models for Predicting Chemical Behavior and Interactions

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, computational models can provide valuable insights that complement experimental studies.

Future research should focus on developing and applying refined computational models to:

Predict Conformational Preferences: Determine the most stable conformations of the cis and trans diastereomers and how these conformations influence reactivity. nih.gov

Model Reaction Mechanisms: Elucidate the transition states and reaction pathways for known and potential reactions, providing a deeper understanding of the underlying mechanisms.

Simulate Interactions with Biological Targets: If potential biological targets are identified, molecular docking and dynamics simulations can be used to predict binding modes and affinities, guiding the design of more potent derivatives. researchgate.net

The continued exploration of this compound, guided by these future perspectives, holds the promise of not only expanding our fundamental understanding of imidazolidinone chemistry but also of unlocking new applications that could have a significant impact on science and technology.

Q & A

Q. What are the standard synthetic routes for 4,5-Dimethoxyimidazolidine-2-one?

The compound is typically synthesized via condensation reactions using aldehydes or ketones under reflux conditions (e.g., ethanol at 80–100°C). Controlled pH (7–9) and temperature are critical for optimizing yield. Substituted imidazolidinones can be formed by introducing nucleophiles such as hydrazines or amines. Purification often involves recrystallization from polar aprotic solvents like DMF-EtOH mixtures .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

Q. How should researchers design experiments to assess the compound’s biological activity?

Begin with solubility testing in DMSO/water mixtures to ensure compatibility with biological assays. Use standardized protocols for antimicrobial activity (e.g., broth microdilution) or cytotoxicity (e.g., MTT assay). Include solvent-only controls to rule out interference. Stability in physiological buffers (pH 7.4, 37°C) must be verified via HPLC or UV-Vis monitoring .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways or optimize synthesis of this compound?

AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) analyze feasible routes by cross-referencing reaction databases. Density Functional Theory (DFT) calculations assess transition states and steric/electronic effects of methoxy groups. Molecular dynamics simulations predict solvent interactions to guide solvent selection .

Q. What strategies resolve contradictions in literature data on the compound’s stability in different solvents?

Conduct systematic stability studies under varied conditions (temperature, pH, light exposure) using accelerated degradation protocols. Compare results against OECD guidelines for environmental persistence. Conflicting data may arise from impurities or solvent-specific degradation pathways; use LC-MS to identify by-products .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., Lewis acids), stoichiometry, and reaction time. Real-time monitoring via in-situ FTIR or TLC tracks intermediate formation. Solvent screening (e.g., switching from ethanol to THF) may reduce side reactions. Post-synthetic purification using column chromatography with gradient elution improves selectivity .

Q. What methodologies validate the environmental safety of this compound in lab workflows?

Follow OECD weight-of-evidence frameworks to assess ecotoxicity (e.g., algal growth inhibition tests) and biodegradability. Use predictive models like EPI Suite for preliminary hazard assessment. Lab waste containing the compound should be treated with oxidizing agents (e.g., H2O2) to degrade persistent residues .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray) and replicate experiments under standardized conditions.

- Advanced Characterization : For ambiguous spectral data, employ 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .

- Ethical Compliance : Adhere to institutional protocols for handling reactive intermediates and hazardous by-products (e.g., formaldehyde derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.